molecular formula C23H22N4O4S B15097062 N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B15097062
M. Wt: 450.5 g/mol
InChI Key: AVBKJIKARKEJJY-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 2,5-dimethoxyanilino substituent at the 3-position of the quinoxaline core and a 4-methylbenzenesulfonamide group at the 2-position. The methoxy groups on the anilino moiety may enhance solubility and influence electronic interactions with target proteins, while the sulfonamide group contributes to hydrogen-bonding capabilities and structural rigidity .

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O4S/c1-15-8-11-17(12-9-15)32(28,29)27-23-22(24-18-6-4-5-7-19(18)25-23)26-20-14-16(30-2)10-13-21(20)31-3/h4-14H,1-3H3,(H,24,26)(H,25,27)

InChI Key

AVBKJIKARKEJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dichloroquinoxaline with 3,5-dimethoxyaniline, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact .

Chemical Reactions Analysis

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the positions adjacent to the nitrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Scientific Research Applications

N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

N-[3-(2,3-Dimethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide (CAS: 326924-29-2)

This analog replaces the 2,5-dimethoxy groups with 2,3-dimethyl substituents. The steric bulk of the dimethyl groups may also hinder binding to flat protein pockets compared to the planar methoxy substituents. Computational studies suggest that electron-donating methoxy groups enhance π-π stacking interactions in aromatic systems, which could improve target affinity relative to methyl-substituted analogs .

N-[3-(Benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide (CAS: 956958-53-5)

The benzo-thiadiazole substituent introduces a heteroaromatic system with sulfur and nitrogen atoms, which may engage in additional dipole-dipole interactions or coordinate with metal ions in enzyme active sites. This modification could enhance binding specificity compared to the purely aromatic 2,5-dimethoxyanilino group. However, the increased molecular weight and hydrophobicity might reduce bioavailability .

Variations in the Sulfonamide Group

N-[3-(Hexylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide

Here, the 4-methylbenzenesulfonamide is replaced with a 2,5-dimethylbenzenesulfonamide, and the anilino group is substituted with a hexylamino chain. The alkyl chain increases hydrophobicity, likely improving membrane permeability but reducing water solubility.

Structural and Electronic Considerations

Density functional theory (DFT) calculations, such as those employing the Colle-Salvetti correlation-energy formula, predict that electron-donating groups (e.g., methoxy) on the anilino moiety lower the energy of the highest occupied molecular orbital (HOMO), enhancing stability and redox activity. Crystallographic data refined via SHELX software indicate that methoxy-substituted analogs exhibit tighter molecular packing due to hydrogen bonding between sulfonamide oxygen and adjacent aromatic hydrogens, which may influence solid-state stability .

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